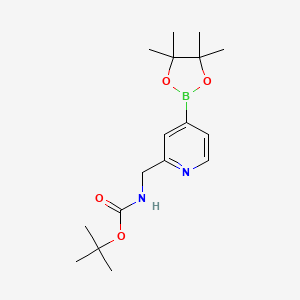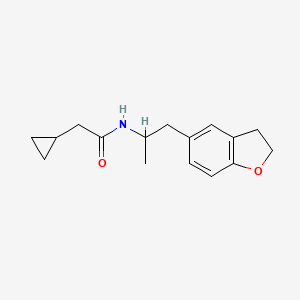![molecular formula C18H23N3O B2956643 1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1333906-78-7](/img/structure/B2956643.png)
1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and quinazoline rings would give the molecule a certain degree of rigidity, while the prop-2-yn-1-yl and propyl groups could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The prop-2-yn-1-yl group, for example, contains a carbon-carbon triple bond that could potentially be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base, while the carbon-carbon triple bond in the prop-2-yn-1-yl group could make it reactive .Applications De Recherche Scientifique
Multi-component Reactions
1-(prop-2-yn-1-yl)-3'-propyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one, a compound belonging to the spiro-piperidine family, has applications in multi-component reactions. These reactions involve the chemo-, regio-, and stereoselective synthesis of novel hybrid spiroheterocycles, particularly in ionic liquids, showcasing the compound's versatility in complex chemical syntheses (Rajesh, Bala, & Perumal, 2012).
Sigma Receptor Ligand Development
The compound is also investigated for its potential as a σ-receptor ligand. Spiropiperidines, which are structurally similar, have been studied for their binding properties to σ1- and σ2-receptors. This research is significant in the context of neurological and pharmacological studies, where σ-receptors are of interest (Maier & Wünsch, 2002).
Alkylation Studies
Spiro[piperidine-4,2'-quinazoline] derivatives have been employed in alkylation studies. These compounds act as alkylating agents to introduce specific moieties onto heteroaromatic compounds, such as quinazolone, demonstrating their utility in organic synthesis and drug development (Fishman & Cruickshank, 1968).
Neuroleptic Activity Research
Research into spiro[piperidine-4,2'-quinazoline] derivatives includes their synthesis and evaluation for neuroleptic activity. By examining variations in the chemical structure, these studies contribute to understanding how structural changes impact biological activity, particularly in the field of neurology and psychopharmacology (Strupczewski et al., 1985).
Solid-Phase Synthesis Applications
The compound's structure lends itself to solid-phase synthesis techniques, particularly in the creation of spiroquinazolines. These techniques are crucial in pharmaceutical research for developing novel compounds with potential therapeutic applications (Pospíšilová, Krchňák, & Schütznerová, 2018).
Antimycobacterial Evaluation
Spiro-piperidine-4-ones, structurally related to the compound , have been synthesized and evaluated for antimycobacterial activity. This highlights the compound's potential role in the development of new antimicrobial agents, particularly against Mycobacterium tuberculosis (Kumar et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of action
The compound appears to contain an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For example, some imidazole derivatives act as inhibitors or antagonists at various receptor sites, while others might interfere with enzyme activity or cellular processes .
Biochemical pathways
Again, this would depend on the specific targets and mode of action of the compound. It could potentially be involved in a variety of biochemical pathways, given the broad range of activities associated with imidazole derivatives .
Result of action
The molecular and cellular effects of the compound would be a direct result of its interaction with its targets and its mode of action. These could potentially include changes in cellular signaling, gene expression, enzymatic activity, or other cellular processes .
Propriétés
IUPAC Name |
3-propyl-1'-prop-2-ynylspiro[1H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-3-11-20-13-9-18(10-14-20)19-16-8-6-5-7-15(16)17(22)21(18)12-4-2/h1,5-8,19H,4,9-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYUIRMRICHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2NC13CCN(CC3)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![N-(3-bromophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2956563.png)
![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)
![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)


![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)